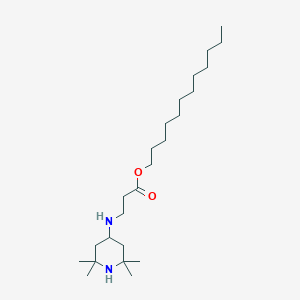![molecular formula C9H8N2O B054198 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile CAS No. 115661-89-7](/img/structure/B54198.png)
3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile: is a heterocyclic compound that features a benzene ring fused with an oxazine ring and a nitrile group at the 8th position
准备方法
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method involves the reaction of 2-aminophenol with formaldehyde and a nitrile source under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazine ring.
Mechanochemical Synthesis: This method involves the use of ball milling to facilitate the reaction between 2-aminophenol, formaldehyde, and a nitrile source. This solvent-free approach is environmentally friendly and can be performed at room temperature.
Industrial Production Methods: Industrial production typically involves the one-pot synthesis method due to its simplicity and efficiency. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile can undergo oxidation reactions to form oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazine ring. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted oxazine derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Polymer Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: Due to its unique structure, the compound is being investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Probes: It can be used as a fluorescent probe in biological assays to study cellular processes.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds with active site residues, while the oxazine ring can participate in π-π interactions with aromatic amino acids.
相似化合物的比较
- 3,4-Dihydro-2H-benzo[1,4]oxazine-6-carbonitrile
- 3,4-Dihydro-2H-benzo[1,4]oxazine-7-carbonitrile
- 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonitrile
Comparison:
- Structural Differences: The position of the nitrile group varies among these compounds, which can significantly affect their chemical reactivity and biological activity.
- Unique Properties: 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile is unique due to its specific nitrile position, which may confer distinct electronic properties and reactivity compared to its analogs.
属性
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,11H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGFQBGYNLINGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)
![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)
![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)

![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)








